

# Spectroscopic Characterization of 7-Bromobenzofuran-5-OL: A Technical Guide

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## Compound of Interest

Compound Name: 7-Bromobenzofuran-5-OL

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## Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of the novel heterocyclic compound, **7-Bromobenzofuran-5-OL**. In the absence of publicly available experimental spectra, this document leverages advanced computational prediction methodologies to present a thorough analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering a detailed interpretation of the predicted spectra to facilitate the identification and characterization of this molecule. The predicted data is contextualized with references to the known spectroscopic features of closely related benzofuran analogs, ensuring a robust and scientifically grounded discussion.

## Introduction

**7-Bromobenzofuran-5-OL** is a substituted benzofuran derivative of significant interest in medicinal chemistry and materials science due to the prevalence of the benzofuran scaffold in biologically active compounds.<sup>[1]</sup> The precise characterization of its molecular structure is paramount for its potential applications. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for elucidating the structural features of organic molecules. This guide presents a detailed, in-silico-driven spectroscopic analysis of **7-Bromobenzofuran-5-OL**, providing a foundational dataset for researchers working with this and related compounds.

The methodologies employed for spectral prediction are rooted in well-established computational chemistry principles, offering a reliable alternative in the absence of experimental data.[2][3] The interpretations are further supported by comparative analysis with existing data for analogous compounds, including 5-bromobenzofuran, 7-bromobenzofuran, and benzofuran-5-ol.[4][5][6]

## Molecular Structure and Isomeric Context

To fully appreciate the spectroscopic data, it is crucial to understand the molecular architecture of **7-Bromobenzofuran-5-OL**. The structure, depicted below, features a fused bicyclic system consisting of a benzene ring and a furan ring. The key substituents are a bromine atom at position 7 and a hydroxyl group at position 5.

Figure 1: Molecular Structure of **7-Bromobenzofuran-5-OL** with atom numbering.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. The predicted <sup>1</sup>H and <sup>13</sup>C NMR spectra for **7-Bromobenzofuran-5-OL** provide valuable insights into its electronic environment.

## Experimental Protocol: NMR Spectra Prediction

The <sup>1</sup>H and <sup>13</sup>C NMR spectra were predicted using a combination of database-driven and incremental calculation methods.[1][3][7][8][9] The chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). The prediction algorithm considers the effects of substituents, aromaticity, and ring strain to estimate the chemical shifts and coupling constants.

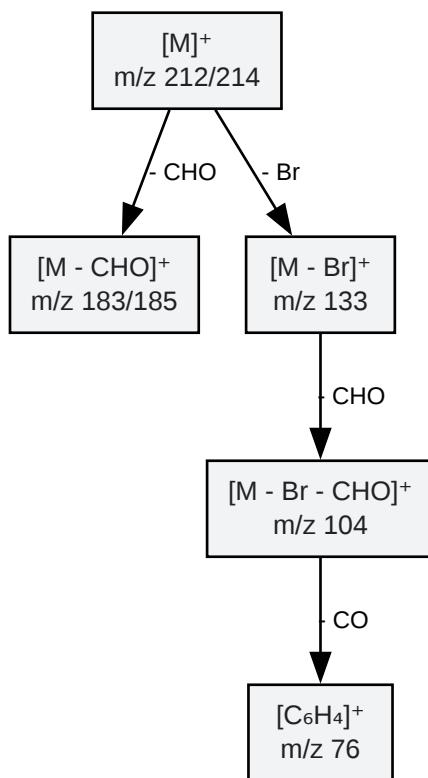
## Predicted <sup>1</sup>H NMR Data

Proton	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2	7.65	d	~2.2
H-3	6.80	d	~2.2
H-4	7.10	s	-
H-6	7.30	s	-
5-OH	5.50	s (broad)	-

## Interpretation of the Predicted $^1\text{H}$ NMR Spectrum

The predicted  $^1\text{H}$  NMR spectrum of **7-Bromobenzofuran-5-OL** displays distinct signals corresponding to the aromatic and hydroxyl protons.

- Furan Ring Protons (H-2 and H-3):** The protons on the furan ring, H-2 and H-3, are predicted to appear as doublets around 7.65 and 6.80 ppm, respectively. The downfield shift of H-2 is attributed to its proximity to the electronegative oxygen atom. The characteristic doublet splitting pattern arises from the coupling between these two protons, with a predicted coupling constant (J) of approximately 2.2 Hz.
- Benzene Ring Protons (H-4 and H-6):** The protons on the benzene ring, H-4 and H-6, are predicted to appear as singlets at approximately 7.10 and 7.30 ppm. The singlet nature of these signals is due to the lack of adjacent protons for coupling. The bromine atom at position 7 and the hydroxyl group at position 5 significantly influence the electronic environment of these protons.
- Hydroxyl Proton (5-OH):** The hydroxyl proton is expected to appear as a broad singlet around 5.50 ppm. The chemical shift and broadness of this peak can be highly dependent on the solvent, concentration, and temperature due to hydrogen bonding.



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